molecular formula C8H12Cl2N2 B1532598 1,2,3,4-Tetrahydro-2,7-naphthyridine dihydrochloride CAS No. 449175-32-0

1,2,3,4-Tetrahydro-2,7-naphthyridine dihydrochloride

Cat. No.: B1532598
CAS No.: 449175-32-0
M. Wt: 207.1 g/mol
InChI Key: UDLRABMSNBQYDO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

1,2,3,4-Tetrahydro-2,7-naphthyridine dihydrochloride can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the condensation of hetero ketone derivatives can lead to the formation of the desired product . The reaction typically requires an inert atmosphere and room temperature conditions .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in solid form .

Chemical Reactions Analysis

Types of Reactions

1,2,3,4-Tetrahydro-2,7-naphthyridine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can yield tetrahydro derivatives.

    Substitution: The compound can participate in substitution reactions, where specific functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and inert atmospheres .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine derivatives, while reduction can produce tetrahydro derivatives .

Scientific Research Applications

1,2,3,4-Tetrahydro-2,7-naphthyridine dihydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,2,3,4-tetrahydro-2,7-naphthyridine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2,3,4-Tetrahydro-2,7-naphthyridine dihydrochloride is unique due to its specific structural configuration and reactivity. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in scientific research .

Biological Activity

1,2,3,4-Tetrahydro-2,7-naphthyridine dihydrochloride is a bicyclic organic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological properties, mechanisms of action, and therapeutic potential, supported by relevant data tables and case studies.

  • Molecular Formula : C8H12Cl2N2
  • Molecular Weight : 207.10 g/mol
  • CAS Number : 449175-32-0

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The compound can modulate the activity of specific enzymes and receptors, influencing cellular pathways involved in disease processes. For instance, it has been shown to inhibit certain enzymes linked to cancer progression and microbial resistance.

Biological Activities

The compound exhibits a broad spectrum of biological activities:

  • Antimicrobial Activity : Studies indicate that derivatives of 1,2,3,4-tetrahydro-2,7-naphthyridine demonstrate efficacy against various bacterial pathogens. For example, certain esters and carboxamides have shown protective effects against infections caused by Escherichia coli in animal models.
  • Antiviral Properties : The compound has been explored as a potential inhibitor of HIV-1 integrase. Some derivatives have demonstrated high efficacy in preventing viral replication without significant cytotoxicity .
  • Antitumor Activity : Research has revealed that specific derivatives exhibit cytotoxic effects against various tumor cell lines. Structure-activity relationship (SAR) studies suggest that modifications at the N-1 and C-7 positions significantly influence antitumor efficacy .

Table 1: Summary of Biological Activities

Activity TypeTarget Pathogen/Cell LineObserved EffectsReference
AntimicrobialE. coliProtective effects in vivo
AntiviralHIV-1Inhibition of viral replication
AntitumorVarious tumor cell linesCytotoxicity observed

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial properties of 1,2,3,4-tetrahydro-2,7-naphthyridine derivatives against E. coli, researchers found that certain compounds exhibited significant protective effects in a mouse model. The mechanism was identified as pro-drug activity where inactive compounds transformed in vivo to exert their effects.

Case Study 2: Antiviral Activity Against HIV

A series of 8-hydroxy-[1,6]naphthyridines were synthesized and tested for their ability to inhibit HIV-1 integrase. One derivative showed potent activity with minimal cytotoxicity in cell cultures. This highlights the potential for developing new antiviral therapies based on this scaffold .

Case Study 3: Antitumor Potential

Research into the antitumor effects of 7-substituted derivatives showed promising results against various cancer cell lines. Modifications to the core structure were found to enhance cytotoxicity significantly compared to unmodified compounds.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 1,2,3,4-Tetrahydro-2,7-naphthyridine dihydrochloride in laboratory settings?

  • Answer : The compound can be synthesized via multi-step organic reactions. A key intermediate, such as 1-(6,7-dimethyl-1,2,3,4-tetrahydronaphthalen-2-yl)acetic acid, is often prepared first, followed by functional group transformations. Reaction conditions (temperature, pressure, time) must be tightly controlled to optimize yield. Analytical techniques like NMR and HPLC are critical for verifying purity and structural integrity .

Q. How should researchers handle and store this compound to ensure stability?

  • Answer : Stock solutions should be prepared in solvents compatible with the compound’s solubility profile (e.g., DMSO or aqueous buffers). Solutions stored at -20°C should be used within one month, while those at -80°C remain stable for up to six months. Avoid repeated freeze-thaw cycles to prevent degradation .

Q. What analytical techniques are most effective for characterizing the purity and structure of this compound?

  • Answer : Nuclear magnetic resonance (NMR) spectroscopy confirms structural features, while high-performance liquid chromatography (HPLC) assesses purity. Mass spectrometry (MS) and X-ray crystallography may supplement these methods for advanced characterization .

Q. What safety precautions are necessary when working with this compound?

  • Answer : Use personal protective equipment (PPE), including gloves and lab coats. Work in a fume hood to avoid inhalation. Waste must be segregated and disposed of via certified hazardous waste services. Refer to SDS documents for compound-specific hazards .

Q. What solvents are suitable for dissolving this compound?

  • Answer : Solubility varies with solvent polarity. Aqueous buffers or polar aprotic solvents (e.g., DMF, DMSO) are often used. Solvent choice impacts reaction kinetics and product stability, requiring empirical testing .

Advanced Research Questions

Q. How can researchers resolve contradictions in reactivity data among naphthyridine derivatives?

  • Answer : Perform comparative studies using derivatives with varying substituents (e.g., fluorinated or chlorinated analogs). Computational tools like density functional theory (DFT) can model electronic effects, while kinetic studies identify rate-determining steps in reactions .

Q. What strategies optimize yield in multi-step syntheses of this compound?

  • Answer : Optimize intermediate purification (e.g., column chromatography or recrystallization) and employ catalytic methods (e.g., Pd/C for debenzylation). Real-time monitoring via TLC or in-situ spectroscopy ensures reaction progression .

Q. How do fluorinated analogs influence the biological activity of naphthyridine derivatives?

  • Answer : Fluorine atoms enhance metabolic stability and lipophilicity, improving blood-brain barrier penetration. Comparative pharmacological assays (e.g., enzyme inhibition or receptor binding) reveal structure-activity relationships (SARs) .

Q. What mechanistic insights arise from substitution patterns in naphthyridine derivatives?

  • Answer : Nitrogen atom positioning in the naphthyridine ring dictates nucleophilic substitution sites. For example, 2,7-substitution patterns (vs. 1,8-isomers) alter electronic density, affecting reactivity in cross-coupling reactions .

Q. Can computational chemistry predict novel reactions involving this compound?

  • Answer : Molecular dynamics simulations and DFT calculations model transition states and reaction pathways. These tools predict regioselectivity in substitutions or rearrangements, guiding experimental design for unexplored reactions .

Properties

IUPAC Name

1,2,3,4-tetrahydro-2,7-naphthyridine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2.2ClH/c1-3-9-5-8-6-10-4-2-7(1)8;;/h1,3,5,10H,2,4,6H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDLRABMSNBQYDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1C=CN=C2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60739980
Record name 1,2,3,4-Tetrahydro-2,7-naphthyridine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60739980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

449175-32-0
Record name 1,2,3,4-Tetrahydro-2,7-naphthyridine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60739980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2,3,4-tetrahydro-2,7-naphthyridine dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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